molecular formula C4H2Br2N2O B12359255 4,5-dibromo-4H-pyridazin-3-one

4,5-dibromo-4H-pyridazin-3-one

Cat. No.: B12359255
M. Wt: 253.88 g/mol
InChI Key: XRBLXAWTKVIJDT-UHFFFAOYSA-N
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Description

4,5-Dibromo-4H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a six-membered ring with two adjacent nitrogen atoms and two bromine atoms at positions 4 and 5, and an oxygen atom at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-4H-pyridazin-3-one typically involves the bromination of pyridazinone derivatives. One common method is the reaction of pyridazinone with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-4H-pyridazin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4,5-Dibromo-4H-pyridazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Pyridazinone derivatives, including this compound, are being explored for their potential therapeutic applications, such as anti-inflammatory and antihypertensive agents.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-dibromo-4H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    4,5-Dichloro-4H-pyridazin-3-one: Similar structure but with chlorine atoms instead of bromine.

    4,5-Difluoro-4H-pyridazin-3-one: Contains fluorine atoms at positions 4 and 5.

    4,5-Diiodo-4H-pyridazin-3-one: Iodine atoms replace the bromine atoms.

Uniqueness: 4,5-Dibromo-4H-pyridazin-3-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C4H2Br2N2O

Molecular Weight

253.88 g/mol

IUPAC Name

4,5-dibromo-4H-pyridazin-3-one

InChI

InChI=1S/C4H2Br2N2O/c5-2-1-7-8-4(9)3(2)6/h1,3H

InChI Key

XRBLXAWTKVIJDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(=O)N=N1)Br)Br

Origin of Product

United States

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